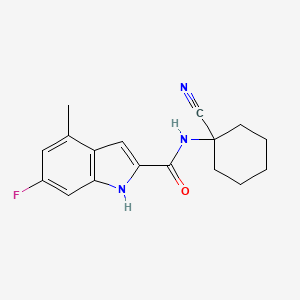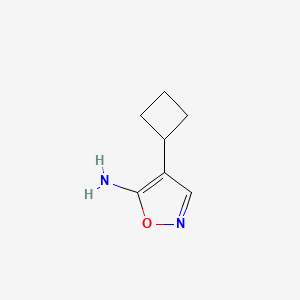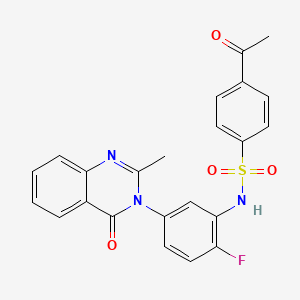
N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is a complex organic compound. It contains several functional groups including a chlorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are likely to influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction . The phenylmorpholino group might be introduced through a reaction involving a phenyl compound and a morpholino compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the chlorobenzyl group could potentially undergo further nucleophilic aromatic substitution reactions . The oxalamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would likely be affected by its polarity and potential for hydrogen bonding . Its spectral properties (e.g., IR, NMR) would reflect the presence of its various functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A Novel Synthetic Approach : A study by Mamedov et al. (2016) introduced a novel synthetic pathway for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of complex molecules like N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. This method is operationally simple and yields anthranilic acid derivatives and oxalamides, suggesting its utility in generating diverse chemical entities for various applications (Mamedov et al., 2016).
Potential Biological Activities
- Mitosis Inhibition by Benzamide Derivatives : Merlin et al. (1987) investigated a series of N-(1,1-dimethylpropynyl) benzamide compounds for their ability to inhibit mitosis in plant cells, a property that could be relevant to the study of N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide if similar structural activities are considered. This research highlights the potential of specific chemical structures to modulate biological processes, which may extend to the exploration of oxalamide derivatives in biological systems (Merlin et al., 1987).
Material Science and Polymer Research
- Polymer Science Applications : Research on azo polymers by Meng et al. (1996) presents an example of how specific chemical modifications, akin to those in the structure of N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, can influence material properties such as birefringence. This study could inform the development of new materials with tailored optical properties, suggesting that modifications to oxalamide structures might be explored for similar applications (Meng et al., 1996).
Environmental Science
- Dehalorespiration of Chlorinated Compounds : Adrian et al. (2000) explored the reductive dechlorination of chlorobenzenes by strain CBDB1, offering insights into the microbial transformation of chlorinated organic compounds. This research could indirectly relate to studies on N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide by providing foundational knowledge on the environmental fate and microbial interactions of chlorinated benzyl compounds (Adrian et al., 2000).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which typically target palladium catalysts .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds . This could result in the synthesis of new organic molecules, potentially with therapeutic or industrial applications .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions . This suggests that the compound could exhibit stable performance under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBRYJGRDRLQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947734.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)
![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)
![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)


![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)
![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)
